molecular formula C24H21ClN2O2 B11622756 2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11622756
M. Wt: 404.9 g/mol
InChI Key: QZYPZUZWRRBNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxyethyl group, and a dihydroquinazolinone core

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O2/c1-16-6-5-9-22(17(16)2)29-15-14-27-23(18-10-12-19(25)13-11-18)26-21-8-4-3-7-20(21)24(27)28/h3-13H,14-15H2,1-2H3

InChI Key

QZYPZUZWRRBNKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves nucleophilic substitution reactions to introduce the dimethylphenoxyethyl moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their properties and applications.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group may have similar chemical reactivity but different biological activities.

    Dimethylphenoxyethyl Compounds: These compounds share the dimethylphenoxyethyl moiety but differ in their core structures, affecting their overall properties.

The uniqueness of 2-(4-CHLOROPHENYL)-3-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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